![molecular formula C21H20N2O4S B2954498 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide CAS No. 922013-34-1](/img/structure/B2954498.png)
2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide” is a complex organic molecule. It incorporates a benzo[d][1,3]dioxole subunit, which is a structural motif found in many natural products and synthetic organic compounds . This motif is known to have important pharmaceutical and biological applications .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For example, organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit have been synthesized . The process involved the use of elemental analysis and various spectroscopic techniques, including multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using single crystal X-ray crystallography . This technique allows for the determination of the molecular geometry of the compound . Additionally, Density Functional Theory (DFT) calculations can be used to optimize the molecular structure geometrically .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For instance, the synthesis of novel organoselenium compounds involved reactions with alkylating agents . The reaction mixture was stirred continuously, and the alkylating agent was added dropwise under ice water .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques . For instance, the thermal decomposition behavior of the compound was studied using thermogravimetric analysis . Additionally, the experimental energy gap was determined to be 3.18 eV, indicating good stability and high chemical hardness .Aplicaciones Científicas De Investigación
Pharmaceutical Research
In pharmaceutical research, the compound’s structure suggests it could be useful in the design of new drugs. The presence of a benzo[d][1,3]dioxol ring system is often associated with compounds that have antitumor, antimicrobial, and COX-2 inhibitory activities . The propoxyphenyl group could potentially be modified to enhance the compound’s interaction with biological targets, leading to the development of novel therapeutics.
Catalysis
In the field of catalysis, the compound could be used to synthesize organoselenium catalysts. Organoselenium compounds have been shown to facilitate a variety of chemical transformations, including oxidation and reduction reactions, which are crucial in industrial chemistry .
Antioxidant Research
Given the known antioxidant properties of organoselenium compounds, this compound could be investigated for its potential antioxidant activity. The selenium atom in organoselenium compounds can mimic the activity of important antioxidant enzymes in the body, such as glutathione peroxidase, which protects cells from oxidative damage .
Direcciones Futuras
The future directions for the study of similar compounds are promising. There is a growing interest in the synthesis and evaluation of novel organoselenium compounds due to their potential applications in various fields . Furthermore, the biological evaluation of various novel organoselenides synthesized is underway .
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-2-9-25-16-6-4-15(5-7-16)17-12-28-21(22-17)23-20(24)11-14-3-8-18-19(10-14)27-13-26-18/h3-8,10,12H,2,9,11,13H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTMOZBVWSAMTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl {[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2954415.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(thiophen-3-yl)ethyl)urea](/img/structure/B2954416.png)
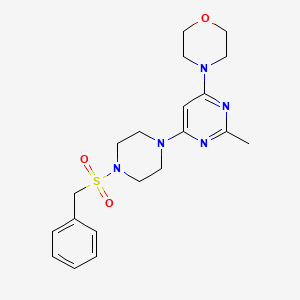
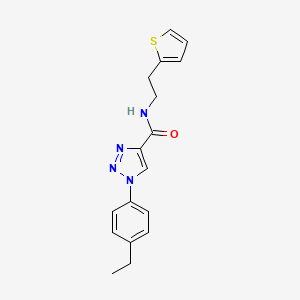
![N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[2-(2-methoxyphenyl)ethyl]oxamide](/img/structure/B2954423.png)

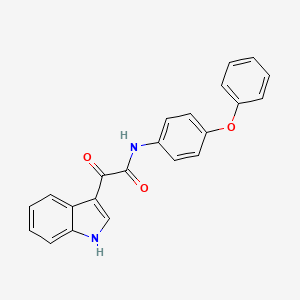
![N-(4-bromophenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2954431.png)
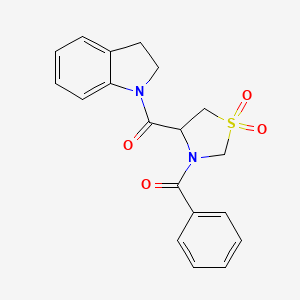
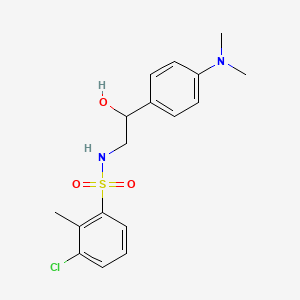
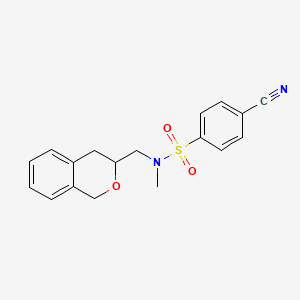
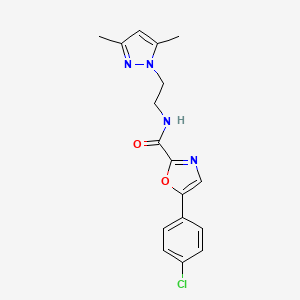

![2-methyl-N-[4-morpholinyl(phenyl)methylene]benzenesulfonamide](/img/structure/B2954438.png)